molecular formula C16H13NO3 B1599853 1-Benzyl-5-methoxyindoline-2,3-dione CAS No. 16077-10-4

1-Benzyl-5-methoxyindoline-2,3-dione

Cat. No.: B1599853
CAS No.: 16077-10-4
M. Wt: 267.28 g/mol
InChI Key: ZBLQKVFGHHQVMS-UHFFFAOYSA-N
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Description

1-Benzyl-5-methoxyindoline-2,3-dione is an organic compound belonging to the class of indole-3-acetic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methoxyindoline-2,3-dione can be synthesized through various synthetic routes. One common method involves the reaction of 5-methoxyindoline-2,3-dione with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized to achieve high yields and purity, often involving continuous flow reactors or batch processes to handle the scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methoxyindoline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions typically yield the corresponding reduced forms of the compound.

Scientific Research Applications

1-Benzyl-5-methoxyindoline-2,3-dione has found applications in various fields of scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-5-methoxyindoline-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Benzyl-5-methoxyindoline-2,3-dione is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other indole-3-acetic acid derivatives, such as 5-methoxyindoline-2,3-dione and 1-benzyl-5-methoxy-1H-indole-2,3-dione.

  • Uniqueness: The presence of the benzyl group in this compound distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

1-benzyl-5-methoxyindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-12-7-8-14-13(9-12)15(18)16(19)17(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLQKVFGHHQVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463481
Record name N-Benzyl-5-methoxyisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16077-10-4
Record name N-Benzyl-5-methoxyisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 5-methoxyisatin (5.0 g, 28 mmol) in dry DMF (40 mL) was cooled in an ice bath before addition of sodium hydride (60 wt % in mineral oil, 1.7 g, 42 mmol) slowly, the dark red solution turning quickly black. After stirring for 20 min, BnBr (3.7 mL, 31 mmol) was added to the reaction mixture by syringe and the resulting mixture was stirred for 1 h. Water (150 mL) was added with stirring, and the resulting dark red precipitate collected by filtration and washed with water to give 1-benzyl-5-methoxyindoline-2,3-dione as a dark red solid (6.1 g, 81%). 1H NMR (400 MHz, CDCl3) δ 7.39-7.31 (m, 5H), 7.17 (s, 1H), 7.03 (d, J=8.1 Hz, 1H), 6.68 (d, J=8.6 Hz, 1H), 4.92 (s, 2H), 3.79 (s, 3H). MS ESI 268.1 [M+H]+, calcd for [C16H13NO3+H]+ 268.09. A solution of 1-benzyl-5-methoxyindoline-2,3-dione (6.1 g, 23 mmol) and hydrazine hydrate (50-60% grade, 2.9 mL, ca. 2 eq) in DMSO (15 mL) is heated to 140° C. in an oil bath. After 3 h, the mixture was cooled, diluted with water and EtOAc, the layers separated and the aqueous extracted with EtOAc three times (30 mL). The combined organic portions were washed with 2M H2SO4, brine, and dried over MgSO4, filtered and concentrated to afford the crude product as a viscous brown oil. The crude product was purified by silica gel chromatography (20-50% EtOAc in hexane) to yield the title compound as a brown oil (5.0 g, 85%). 1H NMR (400 MHz, CDCl3) δ 7.34-7.23 (m, 5H), 6.89 (s, 1H), 6.69 (d, J=8.3 Hz, 1H), 6.61 (d, J=8.5 Hz, 1H), 4.91 (s, 2H), 3.76 (s, 3H), 3.62 (s, 2H). MS ESI 254.0 [M+H]+, calcd for [C16H15NO2+H]+ 254.1.
Quantity
5 g
Type
reactant
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1.7 g
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reactant
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40 mL
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3.7 mL
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Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 5-methoxyisatin (15.0 g, 84.7 mmol) in DMF (100 mL), sodium hydride (5.1 g, 127 mmol) and benzyl bromide (12.1 mL, 101.6 mmol) were added at 0° C., and the resulting mixture was stirred for 1 hour. Water was added thereto, and the resulting solution was extracted with ethyl acetate. The resulting organic phase was washed with saturated aqueous ammonium chloride solution and then with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated to obtain the aimed product (yield: 96%).
Quantity
15 g
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reactant
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5.1 g
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12.1 mL
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100 mL
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0 (± 1) mol
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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